molecular formula C12H21NO2S B15317644 N-[(3S)-2-oxothiolan-3-yl]octanamide

N-[(3S)-2-oxothiolan-3-yl]octanamide

Cat. No.: B15317644
M. Wt: 243.37 g/mol
InChI Key: HUVNJHDSZQVSJY-JTQLQIEISA-N
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Description

N-[(3S)-2-oxothiolan-3-yl]octanamide is an organic compound belonging to the class of N-acyl-alpha amino acids and derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-2-oxothiolan-3-yl]octanamide typically involves the reaction of an appropriate thiolactone with an octanoyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-2-oxothiolan-3-yl]octanamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohols

    Substitution: N-substituted amides

Scientific Research Applications

N-[(3S)-2-oxothiolan-3-yl]octanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in cell signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S)-2-oxothiolan-3-yl]octanamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Modulating signaling pathways: Affecting cellular communication and function.

    Interacting with receptors: Altering receptor activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-octanamide
  • N-(2-Oxotetrahydrofuran-3-yl)octanamide
  • 3-Oxo-octanoic acid (2-oxo-tetrahydro-furan-3-yl)-amide

Uniqueness

N-[(3S)-2-oxothiolan-3-yl]octanamide is unique due to its specific structural features, such as the oxothiolan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

N-[(3S)-2-oxothiolan-3-yl]octanamide

InChI

InChI=1S/C12H21NO2S/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

HUVNJHDSZQVSJY-JTQLQIEISA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@H]1CCSC1=O

Canonical SMILES

CCCCCCCC(=O)NC1CCSC1=O

Origin of Product

United States

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